molecular formula C20H26N4O4 B2706613 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797289-22-5

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2706613
CAS RN: 1797289-22-5
M. Wt: 386.452
InChI Key: WXLCLRIXZUJEHS-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been extensively studied for its antitumor properties.

Scientific Research Applications

Dimerization and Supramolecular Chemistry

This compound is related to the family of ureidopyrimidinones, which are known for their strong dimerization capabilities via quadruple hydrogen bonding. Such dimerization is significant in the context of supramolecular chemistry, where these compounds act as building blocks for larger, complex structures due to their donor−donor−acceptor−acceptor (DDAA) array of hydrogen bonding sites. This functionality offers a pathway for creating supramolecular polymers and materials with tailored properties for various applications, including biomaterials, sensors, and molecular electronics (Beijer et al., 1998).

Corrosion Inhibition

Compounds within this class have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to form a protective layer on metal surfaces through adsorption suggests potential applications in materials science, specifically in protecting infrastructure and machinery against corrosive damage (Mistry et al., 2011).

Electron Transfer Studies

The ureidopyrimidinone moiety, due to its structural configuration, has been studied for its role in electron transfer processes. These studies are foundational in developing advanced materials for electronic and photonic devices, where controlled electron transfer is crucial (Pichlmaier et al., 2009).

Antioxidant Activity

Derivatives of ureidopyrimidinones have been synthesized and evaluated for their antioxidant activity. This research avenue is critical for developing new antioxidants that can be used to combat oxidative stress-related diseases and in the preservation of materials susceptible to oxidation (George et al., 2010).

Herbicidal Applications

Research into substituted phenyltetrahydropyrimidinones, a related class, reveals their utility as preemergence herbicides inhibiting carotenoid biosynthesis. This mode of action, targeting the phytoene desaturase step, showcases the agricultural applications of these compounds in managing weed growth and improving crop yield (Babczinski et al., 1995).

properties

IUPAC Name

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-27-17-9-5-8-15(19(17)28-2)23-20(26)21-10-11-24-13-22-16(12-18(24)25)14-6-3-4-7-14/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLCLRIXZUJEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCN2C=NC(=CC2=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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